Pyrimethamine pamoate

説明

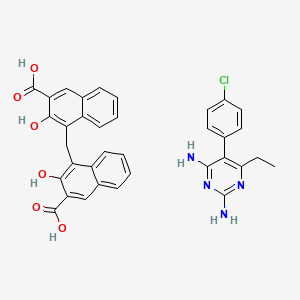

Pyrimethamine pamoate is a salt formulation of pyrimethamine, an antifolate agent with the chemical formula C₁₂H₁₃ClN₄ and molecular weight 248.711 g/mol . Pyrimethamine itself is a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and is widely used in malaria and toxoplasmosis treatment. The pamoate salt enhances its pharmacokinetic profile by enabling sustained release from depot formulations, particularly in subcutaneous (s.c.) or intraperitoneal (i.p.) administration . Studies in mice demonstrate that this compound maintains plasma concentrations above the minimum inhibitory concentration (MIC) for Plasmodium berghei (100–200 ng/mL) for up to 13 weeks, compared to rapid elimination of the base form . This prolonged release reduces dosing frequency and toxicity risks, making it advantageous for long-term prophylaxis .

特性

CAS番号 |

85819-86-9 |

|---|---|

分子式 |

C35H29ClN4O6 |

分子量 |

637.1 g/mol |

IUPAC名 |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C23H16O6.C12H13ClN4/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6H,2H2,1H3,(H4,14,15,16,17) |

InChIキー |

VJVWMYFEZGXNPC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

正規SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

他のCAS番号 |

85819-86-9 |

同義語 |

pyrimethamine pamoate |

製品の起源 |

United States |

類似化合物との比較

Table 1: Pharmacokinetic and Efficacy Comparison of Pyrimethamine Pamoate with Antifolate Analogs

Key Observations:

- Sustained Release: this compound’s s.c. formulation achieves 4-hour delayed absorption but complete bioavailability, contrasting with rapid peaks (1 hour) for the base form .

- Efficacy: Hydroxamate-based inhibitors (e.g., MC2590, IC₅₀ = 23 nM) exhibit superior potency against T. gondii compared to pyrimethamine (IC₅₀ = 660 nM) .

- Resistance Profile: Primary sulfonamide (PS) diaminopyrimidines (Compounds 4 and 5) evade cross-resistance in pyrimethamine-resistant Plasmodium strains, unlike cycloguanil .

Structural and Functional Analogues

Cycloguanil and MMV Compounds

Cycloguanil, a metabolite of proguanil, shares pyrimethamine’s DHFR-targeting mechanism but shows reduced efficacy in resistant parasites due to S108N mutations . MMV667486 and MMV667487, cycloguanil analogs, exhibit nanomolar IC₅₀ values (1.28 nM and 0.71 nM, respectively) but remain susceptible to folate pathway metabolites (FA, pABA), similar to pyrimethamine .

Hydroxamate-Based Inhibitors

Hydroxamates like MC2590 and MC2125 (IC₅₀ = 5 nM) inhibit histone deacetylases (HDACs) rather than DHFR, offering a distinct mechanism to bypass pyrimethamine resistance .

Pyrvinium Pamoate

Though structurally unrelated, pyrvinium pamoate (IC₅₀ = 1 µM in zinc homeostasis assays) demonstrates higher cytotoxicity (IC₅₀ = 5 µM in A549 cells) compared to this compound, limiting its therapeutic window .

Clinical and Resistance Implications

- Combination Therapy: Sulfadiazine-pyrimethamine lacks gametocytocidal activity against chloroquine-resistant P. falciparum, whereas primaquine complements pyrimethamine by targeting transmission stages .

- Resistance Reversal: PS compounds (e.g., 10, 12, 28) with IC₅₀ < 0.5 µM against P. falciparum and P.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。